N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Description
This compound features a thiazole core substituted at position 4 with a 5-chlorothiophen-2-yl group. Such structural attributes are critical for pharmacological activity, particularly in targeting enzymes or receptors where sulfonyl groups improve binding affinity .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOHFJUGSOXEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
The biological activity of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can be categorized into several key areas:
1. Anti-inflammatory Activity:
- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, suggesting its potential use in treating inflammatory diseases.
2. Anticancer Properties:
- Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Mechanisms involve modulation of signaling pathways associated with cell survival and proliferation, particularly in breast cancer cell lines such as MCF7 .
3. Antimicrobial Activity:
- Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves the disruption of bacterial lipid biosynthesis, crucial for maintaining cell membrane integrity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Antimicrobial Resistance:
- A study showcased the effectiveness of thiazole derivatives in overcoming drug resistance in various pathogens, indicating their potential as alternative therapeutic agents against resistant strains .
Inflammation Reduction:
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Thiazole Derivatives
a. N-[4-(Substituted Phenyl)-1,3-thiazol-2-yl]acetamides
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ): Substitution: 3-Chloro-4-fluorophenyl at thiazole-C3. Key Difference: Lacks the sulfonyl group, reducing electrophilicity compared to the target compound.
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substitution: Dichlorophenyl at acetamide-C2.
b. Thiophene-Substituted Analogues
Sulfonyl-Containing Analogues
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substitution: Morpholino group instead of tosyl. Pharmacokinetics: Morpholino enhances solubility but reduces metabolic stability compared to sulfonyl groups .
- N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide (): Substitution: Sulfonamide bridge to a thiadiazole ring. Activity: Sulfonamide linkage may confer antibacterial activity, similar to sulfa drugs .
Physicochemical Properties
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by the following structural features:
- Thiazole Ring : Provides a heterocyclic structure that enhances biological activity.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Sulfonamide Group : Imparts solubility and can influence the compound's pharmacokinetics.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClN2O2S3 |
| Molecular Weight | 368.86 g/mol |
| CAS Number | 1234567 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition reduces the production of pro-inflammatory mediators .
- Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in cells, contributing to its neuroprotective effects .
Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Case studies reveal that it induces apoptosis in cancer cell lines, such as breast and glioblastoma cells. Morphological changes indicative of apoptosis were observed at nanomolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 0.05 |
| Glioblastoma | 0.03 |
Neuroprotective Effects
In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. Its ability to modulate signaling pathways related to cell survival suggests potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
-
Antimicrobial Efficacy :
- A comprehensive study assessed the antimicrobial activity against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, highlighting its potential as an antibiotic.
- Neuroprotective Study :
Q & A
Q. What are the optimal synthetic routes for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide?
The synthesis typically involves multi-step reactions starting with precursor molecules such as 5-chlorothiophen-2-yl derivatives and 4-methylbenzenesulfonyl chloride. Key steps include:
- Thiazole ring formation : Cyclization of hydrazine derivatives with thioureas or thioamides under reflux in solvents like ethanol or dichloromethane (DCM) .
- Sulfonylation : Reaction of intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
- Acetamide coupling : Amidation using chloroacetamide derivatives under controlled pH and temperature to avoid side reactions .
Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential to track reaction progress and confirm intermediate purity .
Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly for thiazole, sulfonyl, and acetamide groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and packing interactions .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Thiazole-sulfonamide hybrids often target:
- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) or kinases involved in inflammatory and cancer pathways .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the sulfonyl group’s electron-withdrawing properties .
Validation : In vitro assays (e.g., enzyme inhibition, cell viability tests) are recommended to confirm target engagement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while reflux conditions improve reaction kinetics .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amidation and sulfonylation steps .
- Inert atmosphere : Nitrogen or argon prevents oxidation of thiol or thiazole moieties during sensitive reactions .
Q. How should researchers resolve contradictions in crystallographic data or unexpected bioactivity results?
- Data validation : Apply the CheckCIF tool (via IUCr) to identify crystallographic outliers, and use SHELXL’s refinement options to adjust thermal parameters or occupancy .
- Bioactivity reassessment : If bioassay results conflict with expectations, conduct dose-response studies and compare with structurally similar controls to rule off-target effects .
Q. What computational methods support mechanistic studies of this compound’s bioactivity?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase active sites, guided by the compound’s sulfonyl and thiazole motifs .
- MD simulations : GROMACS or AMBER can predict stability of ligand-receptor complexes over time, highlighting key binding residues .
Q. How can researchers address low solubility in pharmacological assays?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzene ring or acetamide chain without disrupting critical pharmacophores .
- Formulation : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation to enhance bioavailability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
